The mechanism of action of 2-Methyl-3-(pyrrolidin-1-yl)propanoic acid derivatives varies depending on the specific compound and its target. For instance, kappa-opioid receptor agonists like GR-89,696 exert their effects by binding to and activating KORs, leading to downstream signaling cascades involved in pain modulation and other physiological processes [].
In contrast, VEGF receptor 2 and Src family kinase inhibitors, such as compound 5, block the activity of these kinases, thereby inhibiting downstream signaling pathways involved in angiogenesis and vascular permeability [].
2.2.1 Kappa-Opioid Receptor Agonists: Analogs of 2-Methyl-3-(pyrrolidin-1-yl)propanoic acid, specifically methyl (R)-4-(3,4-dichlorophenylacetyl)-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (GR-89,696), exhibit potent kappa-opioid receptor agonist activity []. These compounds offer potential for managing pain and treating addiction disorders.
2.2.2 VEGF Receptor 2 and Src Family Kinase Inhibitors: 4-Chloro-3-{5-methyl-3-[4-(2-pyrrolidin-1-yl-ethoxy)phenylamino]benzo[1,2,4]triazin-7-yl}phenol (5) demonstrates potent dual inhibitory activity against VEGF receptor 2 and Src family kinases (Src and YES) []. It has shown promise as a topical therapeutic candidate for treating age-related macular degeneration (AMD) by reducing vascular leakage and neovascularization in the eye.
2.2.3 FLT3 Inhibitors: A novel FLT3 inhibitor, (Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide, exhibits potent and selective inhibitory activity against the FLT3-ITD mutant, which is implicated in acute myeloid leukemia (AML) []. This compound has demonstrated encouraging preclinical results, including potent antiproliferative effects against FLT3-ITD-positive AML cells and significant tumor growth suppression in xenograft models.
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5